MFCD11876938
Description
Such compounds are often characterized by their structural complexity, bioactivity, or catalytic properties .
Properties
IUPAC Name |
2-(2-oxo-1H-pyrimidin-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-7-8-3-1-2-4-10(8)9-5-12-11(15)13-6-9/h1-7H,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJDIYGQIBQLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CNC(=O)N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686786 | |
| Record name | 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-44-0 | |
| Record name | 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD11876938” involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to optimize yield and purity. Catalysts may be used to enhance reaction rates.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle significant quantities of reactants.
Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and safety.
Quality Control: Rigorous quality control measures are in place to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
“MFCD11876938” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also be reduced, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as:
Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: For reduction reactions, reagents like sodium borohydride or lithium aluminum hydride are employed.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced products with fewer oxygen-containing functional groups.
Substitution: Substituted products with different functional groups replacing the original ones.
Scientific Research Applications
“MFCD11876938” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism by which “MFCD11876938” exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several compounds with structural or functional similarities to halogenated/heterocyclic systems. Below is a detailed comparison using representative examples from the provided sources:
Table 1: Key Properties of Target and Similar Compounds
Structural Similarities
- CAS 1046861-20-4 : Shares halogen (Br, Cl) and boronic acid groups with MFCD11876938, suggesting utility in Suzuki-Miyaura cross-coupling reactions .
- CAS 918538-05-3 : Contains a nitrogen-rich heterocyclic core, similar to compounds used in kinase inhibitors or agrochemicals .
- CAS 1761-61-1 : Features a brominated aromatic system, analogous to intermediates in pharmaceutical synthesis .
Functional Differences
- Reactivity : Boronic acids (CAS 1046861-20-4) exhibit higher electrophilicity compared to bromobenzimidazoles (CAS 1761-61-1), impacting their roles in catalysis versus drug design.
Comparison with Functionally Similar Compounds
Performance Metrics
- Yield in Synthesis : CAS 1761-61-1 achieves 98% yield under green conditions, outperforming CAS 1046861-20-4 (typical yields ~70–85%) .
- Thermal Stability : Bromobenzimidazoles (CAS 1761-61-1) decompose above 300°C, whereas chloropyrrolotriazines (CAS 918538-05-3) are stable only up to 200°C .
Research Findings and Limitations
- CAS 1046861-20-4 : Demonstrated high BBB permeability (critical for CNS drug candidates) but has suboptimal solubility (0.24 mg/mL), requiring formulation adjustments .
- CAS 1761-61-1 : Shows excellent synthetic scalability but requires hazardous reagents (e.g., A-FGO catalyst), complicating industrial adoption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
